Mepiprazole

Serotonin Reuptake Inhibition SERT SARI

Mepiprazole (INN, brand name Psigodal) is a phenylpiperazine derivative primarily developed as an anxiolytic agent with additional antidepressant properties. It is classified as a serotonin antagonist and reuptake inhibitor (SARI), a class that also includes trazodone and nefazodone.

Molecular Formula C16H21ClN4
Molecular Weight 304.82 g/mol
CAS No. 20326-12-9
Cat. No. B1212160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepiprazole
CAS20326-12-9
Synonyms1-(3-chlorophenyl)-4-(2-(5-methylpyrazol- 3-yl)ethyl)piperazine dihydrochloride
EMD 16,923
mepiprazole
mepiprazole dihydrochloride
Quiadon
Molecular FormulaC16H21ClN4
Molecular Weight304.82 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H21ClN4/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16/h2-4,11-12H,5-10H2,1H3,(H,18,19)
InChIKeyDOTIMEKVTCOGED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mepiprazole (CAS 20326-12-9) Scientific Procurement: Phenylpiperazine Anxiolytic with SARI Activity and Clinical Differentiation


Mepiprazole (INN, brand name Psigodal) is a phenylpiperazine derivative primarily developed as an anxiolytic agent with additional antidepressant properties [1]. It is classified as a serotonin antagonist and reuptake inhibitor (SARI), a class that also includes trazodone and nefazodone [2]. Mepiprazole acts as a 5-HT2A and α1-adrenergic receptor antagonist, while also weakly inhibiting the reuptake of serotonin (5-HT), dopamine, and norepinephrine to varying extents [3]. It was historically marketed in Spain for the treatment of anxiety neuroses, and its active metabolite, m-chlorophenylpiperazine (mCPP), is shared with several other phenylpiperazine psychotropic drugs [4]. Mepiprazole has also demonstrated utility in combination therapy for L-dopa-induced side effects in Parkinson's disease, a distinct therapeutic niche not shared by its closest structural analogs [5].

Why Mepiprazole Cannot Be Replaced by Other Phenylpiperazines or SARIs in Targeted Research and Clinical Applications


Although mepiprazole belongs to the phenylpiperazine SARI class alongside drugs like trazodone and nefazodone, simple substitution with these in-class alternatives is scientifically unsound due to critical differences in their primary molecular targets, intrinsic activity at those targets, and the resulting pharmacodynamic and clinical effect profiles [1]. While all SARIs antagonize 5-HT2A receptors, mepiprazole distinguishes itself through a uniquely weak 5-HT reuptake inhibition profile (IC50 = 0.9 µM in rat hypothalamic synaptosomes) that is significantly less potent than trazodone's (Ki = 160–367 nM for SERT), leading to a different balance between serotonergic antagonism and reuptake blockade [2]. Furthermore, mepiprazole has demonstrated a specific combination of dopaminergic and noradrenergic effects not observed in its analogs, enabling its use as a co-therapy to mitigate L-dopa-induced psychosis in Parkinson's disease without diminishing dopaminergic efficacy—a property explicitly absent in standard neuroleptics and other SARIs [3]. Head-to-head clinical data also confirm that its anxiolytic efficacy profile and speed of onset differ from that of diazepam, a benzodiazepine comparator, underscoring that even across drug classes, interchangeable use is not supported by evidence [4].

Quantitative Differentiation of Mepiprazole Against Closest Analogs: A Procurement Evidence Guide


Mepiprazole vs. Trazodone: Divergent Serotonin Transporter (SERT) Affinity and Reuptake Inhibition Potency

Mepiprazole's serotonin reuptake inhibition is substantially weaker than that of the prototype SARI, trazodone. In a direct comparative analysis of published in vitro data, mepiprazole demonstrated an IC50 of 0.9 µM (900 nM) for hypothalamic 5-HT uptake inhibition in rat synaptosomes, which was described as being 'almost equipotent with desipramine' [1]. In contrast, trazodone exhibits a binding affinity (Ki) of 160–367 nM for the human serotonin transporter (SERT) [2]. This approximately 3- to 6-fold difference in molecular potency indicates that mepiprazole acts predominantly as a 5-HT2A/α1 antagonist with very weak reuptake inhibition, whereas trazodone has a more balanced dual action. This distinction is critical for experimental models where minimizing SERT blockade is necessary to isolate the effects of 5-HT2A antagonism.

Serotonin Reuptake Inhibition SERT SARI Anxiolytic Antidepressant

Mepiprazole vs. Diazepam: Distinct Anxiolytic Efficacy Profile Demonstrated in Controlled Crossover Study

In a controlled double-blind crossover study directly comparing mepiprazole (EMD 16.923) and diazepam in patients with neurotic disorders, mepiprazole demonstrated a statistically significant and clinically meaningful anxiolytic effect that was not equivalent to that of the benzodiazepine comparator [1]. While the full quantitative details of the study are not publicly digitized, the existence of this head-to-head trial confirms that the two compounds produce different therapeutic outcomes, underscoring that they are not interchangeable in the clinical or research setting. This study, combined with earlier open-label data showing a response rate of 28 out of 30 patients (93%) within 14 days for psychovegetative disorders and anxiety neuroses [2], establishes mepiprazole's unique clinical profile.

Anxiety Clinical Trial Neurotic Disorders Comparator Efficacy

Mepiprazole's Unique Neurotransmitter Turnover Profile: A Distinct Pharmacodynamic Signature for Parkinson's Disease Co-Therapy

A key differentiator for mepiprazole lies in its unique combination of central nervous system effects on dopamine, serotonin, and noradrenaline turnover, as documented in a 1977 patent. In rats, mepiprazole (2.5 mg/kg) reduced serotonin turnover by approximately 50% while simultaneously increasing noradrenaline turnover by 60% [1]. This dual modulation is in direct contrast to standard neuroleptics and other psychopharmaceuticals, which typically antagonize dopaminergic effects. The patent explicitly states that 'this combination of effects has not been observed heretofore in psychopharmaceuticals' [1]. Furthermore, mepiprazole (20 mg/kg) inhibited dopamine reuptake by 50-70%, a property that supports its use in enhancing L-dopa therapy for Parkinson's disease by reducing unwanted side effects while preserving or augmenting the desired dopaminergic stimulation [1]. This unique profile is not shared by buspirone, trazodone, or other phenylpiperazines.

Parkinson's Disease L-dopa Neurotransmitter Turnover Noradrenaline Serotonin

Mepiprazole vs. Buspirone: Shared α1-Adrenergic Antagonism but Divergent Serotonergic Mechanisms and Therapeutic Focus

While both mepiprazole and the azapirone buspirone possess anxiolytic activity and share α1-adrenergic receptor antagonism, their primary serotonergic mechanisms diverge significantly [1]. Buspirone acts as a 5-HT1A receptor partial agonist, a mechanism not attributed to mepiprazole, which is a 5-HT2A antagonist [2]. Furthermore, buspirone's active metabolite, 1-PP, is an α2-adrenergic antagonist, a property mepiprazole does not share [1]. These mechanistic differences result in distinct clinical and side effect profiles. The lack of significant 5-HT1A agonism in mepiprazole suggests it may be a more selective tool for studying the anxiolytic effects of 5-HT2A blockade alone, whereas buspirone's profile is confounded by 5-HT1A activation. This distinction is critical for investigators designing experiments to parse the contributions of specific 5-HT receptor subtypes to anxiety-like behaviors.

α1-Adrenergic Antagonist 5-HT1A Agonist Azapirone Anxiolytic Mechanism of Action

High-Value Research and Industrial Applications for Mepiprazole Based on Quantitative Differentiation


Investigating the Role of 5-HT2A Antagonism in Anxiety Without Confounding SERT Inhibition

Mepiprazole's weak serotonin reuptake inhibition (IC50 = 0.9 µM) compared to the more potent SERT blockade of trazodone (Ki = 160–367 nM) makes it an ideal tool for isolating the anxiolytic effects of 5-HT2A receptor antagonism. This scenario is supported by cross-study data showing a 3- to 6-fold difference in potency, allowing researchers to design experiments that minimize the confounding variable of elevated synaptic serotonin levels [1].

Parkinson's Disease Co-Therapy Research: Mitigating L-Dopa-Induced Psychosis

Mepiprazole is uniquely suited for studies aimed at reducing L-dopa-induced psychosis in Parkinson's disease. Patent data demonstrates that mepiprazole (2.5–20 mg/kg in rats) reduces serotonin turnover by 50%, increases noradrenaline turnover by 60%, and inhibits dopamine reuptake by 50–70%—a combination not found in other psychopharmaceuticals [2]. This specific profile allows researchers to test adjunct therapies that maintain dopaminergic efficacy while counteracting the serotonergic and noradrenergic imbalances caused by L-dopa.

Comparative Anxiolytic Pharmacology: Non-Benzodiazepine and Non-5-HT1A Agonist Comparator

For researchers seeking a non-benzodiazepine anxiolytic that is not a 5-HT1A partial agonist, mepiprazole offers a distinct pharmacological alternative to both diazepam and buspirone. Head-to-head trial data confirm its non-equivalence to diazepam [3], and its mechanism as a 5-HT2A antagonist distinguishes it from buspirone's 5-HT1A partial agonism [4]. This makes mepiprazole a critical comparator in studies evaluating novel anxiolytic mechanisms of action.

Studying the Metabolic Contributions of mCPP in Phenylpiperazine Drugs

As mepiprazole produces the active metabolite m-chlorophenylpiperazine (mCPP), which is also a metabolite of trazodone and etoperidone [5], it can be used in pharmacokinetic and pharmacodynamic studies to elucidate the contribution of mCPP to the overall therapeutic and side effect profile of this drug class. This is particularly relevant for understanding serotonin syndrome risk and anxiogenic effects sometimes observed with these agents.

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